1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
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Overview
Description
1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For example, 2,4-difluoroaniline can be reacted with an appropriate isocyanate to form the urea core.
Substitution Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or receptor interactions.
Medicine: Potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Applications in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea would depend on its specific target. Generally, urea derivatives can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with receptor sites to either activate or inhibit their function.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-3-(4-aminophenyl)urea: Lacks the pyridazinyl group but shares the urea core.
1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)amino)phenyl)urea: Similar structure but with a pyridine ring instead of pyridazine.
Uniqueness
1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is unique due to the presence of both the difluorophenyl and methylpyridazinyl groups, which can confer specific biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5O/c1-11-2-9-17(25-24-11)21-13-4-6-14(7-5-13)22-18(26)23-16-8-3-12(19)10-15(16)20/h2-10H,1H3,(H,21,25)(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASOMDSMYDDGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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